3-Chlorophenylmethylsulfone

Description

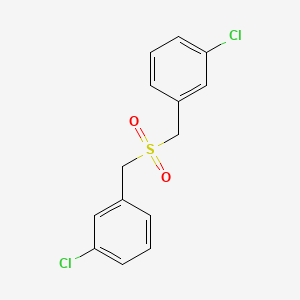

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[(3-chlorophenyl)methylsulfonylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSWSODTNAXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chlorophenylmethylsulfone and Analogous Aryl Methyl Sulfones

Carbon-Sulfur Bond Formation Strategies

The formation of the C–S bond is the cornerstone of aryl sulfone synthesis. Strategies have evolved from traditional nucleophilic substitution and oxidation reactions to sophisticated transition-metal-catalyzed cross-coupling protocols. These modern techniques enable the precise and efficient coupling of various sulfur-containing synthons with aryl precursors, facilitating the synthesis of complex sulfone-containing molecules.

Transition-Metal-Catalyzed Sulfonylation Protocols

Transition metals such as palladium, copper, iron, nickel, and ruthenium have emerged as powerful catalysts for the formation of aryl sulfones. These metals facilitate unique reaction pathways, including cross-coupling, C-S bond activation, and desulfonylative transformations, enabling the construction of the C(aryl)-SO₂R bond from a diverse array of starting materials.

Palladium catalysis is a state-of-the-art method for forming C–S bonds. rsc.org A prominent approach involves the cross-coupling of aryl boronic acids with arylsulfonyl chlorides, providing a simple and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.orgacs.org Another widely used method is the reaction of sulfinic acid salts with aryl halides or triflates. organic-chemistry.org The success of this latter transformation is often dependent on the choice of ligand; rigid bidentate ligands with a wide natural bite angle, such as Xantphos, have proven crucial for achieving high yields. organic-chemistry.org

Palladium catalysts are also effective in the direct α-arylation of methyl sulfones using aryl bromides, offering an efficient pathway to arylated sulfone products. nih.gov Furthermore, palladium-catalyzed reactions can activate C–S bonds for further transformation. For instance, the use of a palladacycle catalyst can enable the phosphination of arylthianthrenium salts through the selective cleavage of an exocyclic C–S bond, demonstrating the utility of palladium in manipulating existing sulfur linkages. brent-holt.com

Table 1: Palladium-Catalyzed Synthesis of Aryl Sulfones

| Coupling Partners | Catalyst / Ligand | Key Features |

| Aryl Boronic Acids + Arylsulfonyl Chlorides | Palladium Catalyst | Mild and efficient for unsymmetrical diaryl sulfones. organic-chemistry.org |

| Sulfinic Acid Salts + Aryl Halides/Triflates | Pd Catalyst / Xantphos | Strongly influenced by ligand choice; wide substrate scope. organic-chemistry.org |

| Methyl Sulfones + Aryl Bromides | Palladium Catalyst | Direct arylation approach yielding 73-90%. nih.gov |

| Aryl Mesylates | Palladium Catalyst | Versatile alternatives to aryl halides in cross-coupling. rsc.org |

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of aryl sulfones. These methods often proceed under mild conditions and exhibit broad substrate compatibility. One established method is the cross-coupling of arylboronic acids with sulfinic acid salts, which produces a wide range of alkylaryl and diaryl sulfones in good yields under ambient conditions. organic-chemistry.org A related approach utilizes a copper acetate (B1210297) (Cu(OAc)₂) catalyst with N-methylimidazole in an oxidative coupling of aryl boronic acids and alkyl sulfinates, using air as the oxidant. pku.edu.cn

More recent innovations include the copper-catalyzed coupling of (hetero)aryl halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a masked sulfinate reagent. acs.org This base-free reaction proceeds at moderate temperatures with substoichiometric amounts of a copper salt. acs.org Copper catalysis also enables the cross-coupling of arylsulfonyl radicals, generated from K₂S₂O₅ as a sulfur dioxide source, with diazo compounds to form various arylsulfones. acs.org Additionally, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been developed as a recyclable and environmentally friendly catalyst for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com

Table 2: Overview of Copper-Catalyzed Aryl Sulfone Synthesis

| Method | Reactants | Catalyst System | Conditions |

| Cross-Coupling | Arylboronic acids + Sulfinic acid salts | Copper Catalyst | Ambient temperature. organic-chemistry.org |

| Oxidative Coupling | Aryl boronic acids + Alkyl sulfinates | Cu(OAc)₂ / N-methylimidazole | Air as oxidant. pku.edu.cn |

| Masked Sulfinate Coupling | (Hetero)aryl halides + SMOPS | Substoichiometric Copper Salt | Mild, base-free. acs.org |

| Radical Coupling | Diazo compounds + Arylsulfonyl radicals | Copper Catalyst | K₂S₂O₅ as SO₂ source. acs.org |

| Nanoparticle Catalysis | Aryl sulfonic acid salts + Aryl halides | CuFe₂O₄ nanoparticles | Environmentally friendly, recyclable catalyst. nanomaterchem.com |

Iron, being an abundant and non-toxic metal, is an attractive catalyst for C–S bond formation. Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the solvent-free sulfonylation of arenes under microwave irradiation. organic-chemistry.org This method is particularly efficient for reactive substrates like anisole (B1667542) and xylenes. organic-chemistry.org

Iron catalysts are also capable of mediating cross-coupling reactions. For example, Fe(acac)₃ catalyzes the cross-coupling of alkyl phenyl sulfones with aryl Grignard reagents. acs.org A significant enhancement in reaction efficiency was observed with the addition of an excess of TMEDA (tetramethylethylenediamine). acs.org This protocol has been successfully applied to a range of organomagnesium nucleophiles and sulfone electrophiles. acs.org While not a direct sulfonylation, iron also catalyzes the alkylation of aryl sulfamates, providing a versatile method for constructing sp²–sp³ C–C bonds on substrates that can be used in subsequent C-S formation steps. nih.gov

Table 3: Iron-Catalyzed Cross-Coupling of Phenyl Sulfones with Grignard Reagents

| Phenyl Sulfone Substrate | Aryl Grignard Reagent | Catalyst System | Key Finding |

| Alkyl Phenyl Sulfones | Aryl-MgBr | Fe(acac)₃ | Effective for C(sp³)–C(sp²) bond formation. acs.org |

| Unactivated Alkyl Aryl Thio Ethers | Aryl-MgBr | Fe(acac)₃ | Nitrogen directing group on S-aryl moiety is critical. acs.org |

| General Alkyl Phenyl Sulfones | Aryl-MgX | Fe(acac)₃ / TMEDA | Efficiency is dramatically enhanced by excess TMEDA. acs.org |

In a paradigm shift, the sulfonyl group can be utilized as a leaving group in cross-coupling reactions, a process known as desulfonylative transformation. Nickel catalysis has been instrumental in developing these reactions, which involve the cleavage of inert C(sp²)–SO₂ bonds. nih.gov These methods allow for (hetero)arylsulfones to be used as arylation reagents. nih.gov

One significant application is the nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides to generate diverse biaryl compounds. acs.orgnih.gov Mechanistic studies have provided solid evidence for this transformation through the isolation of an Ar–Ni(II)–SO₂R intermediate complex. acs.org Another key development is the nickel-catalyzed Suzuki–Miyaura coupling of unactivated aryl sulfones with arylboron reagents. thieme-connect.com This reaction offers a facile route to biaryls and is notable for proceeding via a sulfinate autocatalysis mechanism. thieme-connect.com These desulfonylative strategies expand the utility of sulfones, transforming them from synthetic targets into versatile coupling partners for constructing complex molecules. nih.govthieme-connect.com

Table 4: Nickel-Catalyzed Desulfonylative Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Reductive Cross-Coupling | Aryl Sulfones + Aryl Bromides | Nickel / Phosphine & Nitrogen Ligands | Biaryl Compounds. acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Unactivated Aryl Sulfones + Arylboron Reagents | Ni(cod)₂ / NaOtBu | Biaryl Compounds. thieme-connect.com |

| Intramolecular Coupling | (Hetero)aryl Sulfones with a coordinating group | Ni(cod)₂ / P(n-Bu)₃ | (Hetero)biaryls. nih.gov |

The activation of strong C–O bonds, particularly in readily available aryl methyl ethers (anisoles), represents a significant challenge in cross-coupling chemistry. Ruthenium has emerged as a capable catalyst for this difficult transformation. A mild Ru(0)-catalyzed method for the cleavage of C(aryl)–O bonds in anisoles has been developed using a combination of a Ru₃(CO)₁₂ catalyst and an imine auxiliary directing group. rsc.org

This strategy facilitates the cross-coupling of aryl methyl ethers with organoboranes to produce biaryl aldehydes. rsc.org The reaction demonstrates broad functional group tolerance, including compatibility with aryl bromides, which is often challenging for other catalytic systems. rsc.org While the direct coupling to form aryl sulfones via this specific C-O cleavage method is an area for future development, the principle of activating stable and abundant anisole precursors opens a new potential pathway. This would involve coupling the in situ generated ruthenium-aryl intermediate with a suitable methylsulfonyl-containing partner, representing an advanced strategy for the synthesis of aryl methyl sulfones.

Table 5: Ruthenium-Catalyzed C–O Activation of Aryl Methyl Ethers

| Substrate | Coupling Partner | Catalyst System | Directing Group |

| 2,6-dimethoxybenzaldehyde derivative | Neopentyl phenyl boronate | Ru₃(CO)₁₂ | Imine Auxiliary |

| Various Anisoles | Organoboranes | Ru₃(CO)₁₂ | Imine Auxiliary |

Organocatalytic and Metal-Free Synthetic Routes

The synthesis of aryl methyl sulfones, including 3-Chlorophenylmethylsulfone, has been significantly advanced by the development of organocatalytic and metal-free methodologies. These approaches offer milder reaction conditions, greater functional group tolerance, and avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur bonds under exceptionally mild conditions. researchgate.net This strategy relies on the ability of a photocatalyst, which can be a metal complex or an organic dye, to absorb visible light and initiate single-electron transfer (SET) processes. beilstein-journals.org These processes generate highly reactive radical intermediates that can participate in bond-forming reactions. researchgate.net

In the context of aryl methyl sulfone synthesis, a common pathway involves the generation of a sulfonyl radical from a suitable precursor, such as an arylsulfinic acid or its salt. For instance, a photocatalyst like Eosin Y or [fac-Ir(ppy)3] can be excited by light, leading to the oxidation of an aryl sulfinate salt to form an aryl sulfonyl radical. beilstein-journals.org This radical can then be trapped by a methyl radical source or engage in reactions with other partners to construct the desired sulfone framework. The mildness of these photoredox methods makes them suitable for introducing the sulfonyl group into complex molecules without affecting other sensitive functional groups. rsc.org The reactions are often performed at ambient temperature and are tolerant of a wide variety of functional groups. researchgate.net

Table 1: Examples of Photoredox-Catalyzed Sulfone Synthesis

| Photocatalyst | Sulfur Source | Radical Precursor | Product Type | Reference |

|---|---|---|---|---|

| Eosin Y | Aryl Sulfinic Acids | Alkenes/Alkynes | Vinyl/Allyl Sulfones | beilstein-journals.org |

| 4CzIPN | Diaryl Sulfides | Dichloromethyl derivatives | Aryl Benzyl Sulfides | rsc.org |

Gaseous sulfur dioxide (SO2) is a fundamental building block for sulfone synthesis but is also toxic, corrosive, and difficult to handle in a standard laboratory setting. baranlab.orgox.ac.uk To overcome these limitations, several solid, stable, and easy-to-handle SO2 surrogates have been developed. ox.ac.uk Among the most prominent are sodium metabisulfite (B1197395) (Na2S2O5) and the DABCO-bis(sulfur dioxide) adduct (DABSO). rsc.orgorganic-chemistry.org

These surrogates release SO2 in situ under specific reaction conditions, allowing for its controlled incorporation into organic molecules. baranlab.org For example, sodium metabisulfite can be used in palladium-catalyzed three-component coupling reactions with a boronic acid and a methyl source (like dimethyl carbonate) to produce aryl methyl sulfones. researchgate.net This method avoids the direct handling of SO2 gas and utilizes readily available starting materials. rsc.orgresearchgate.net

DABSO is another versatile surrogate that can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form metal sulfinate intermediates. organic-chemistry.orgacs.org These intermediates can then be trapped in the same pot with an electrophile, such as a methyl halide, to yield the corresponding sulfone. acs.org This one-pot, three-component approach is highly efficient and allows for the synthesis of a diverse array of sulfones. organic-chemistry.org

Table 2: Comparison of Common SO2 Surrogates

| Surrogate | Chemical Formula | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| Sodium Metabisulfite | Na2S2O5 | Inexpensive, readily available inorganic salt | Palladium-catalyzed sulfonylation of boronic acids | researchgate.net |

| DABSO | (C6H12N2)(SO2)2 | Bench-stable, crystalline solid; controlled SO2 release | One-pot synthesis with organometallics and electrophiles | organic-chemistry.orgacs.org |

A straightforward and traditional route to aryl methyl sulfones is the direct oxidation of the corresponding aryl methyl sulfides or sulfoxides. researchgate.net This method is attractive due to the ready availability of sulfide (B99878) precursors. A variety of oxidizing agents can be employed, and the choice of oxidant and reaction conditions is crucial for controlling the chemoselectivity of the reaction. organic-chemistry.orgresearchgate.net

Common oxidants include hydrogen peroxide (H2O2), often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.org A significant challenge is to avoid over-oxidation while ensuring complete conversion to the sulfone. Selective oxidation of a sulfide first yields the sulfoxide (B87167), which can then be further oxidized to the sulfone. researchgate.net Controlling the stoichiometry of the oxidant and the reaction temperature can allow for the selective isolation of either the sulfoxide or the sulfone. researchgate.netacs.orgnih.gov For example, using O2 or air as the terminal oxidant, the reaction temperature can be adjusted to selectively produce either aryl sulfoxides (at lower temperatures) or aryl sulfones (at higher temperatures). researchgate.netacs.org Metal-free oxidation systems, such as urea-hydrogen peroxide with phthalic anhydride (B1165640), offer an environmentally benign pathway directly to sulfones without the observation of the intermediate sulfoxide. organic-chemistry.org

Nucleophilic Substitution Reactions in Aryl Methyl Sulfone Construction

Nucleophilic aromatic substitution (SNAr) provides a powerful mechanism for constructing the aryl-sulfur bond in aryl methyl sulfones. rsc.orgwikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

There are two primary strategies for using SNAr to synthesize aryl methyl sulfones:

Sulfinate as the Nucleophile: A common approach involves reacting an aryl halide (e.g., 3-chlorofluorobenzene) activated by other EWGs with a methyl sulfinate salt, such as sodium methanesulfinate (B1228633) (CH3SO2Na). The sulfinate anion acts as the nucleophile, displacing the halide to form the aryl methyl sulfone. This method is widely applicable and benefits from the availability of diverse aryl halides and sulfinate salts. acs.org

Methylsulfone as the Leaving Group: In a less common but effective strategy, the methylsulfonyl group (-SO2CH3) itself can act as a leaving group when attached to a highly electron-deficient ring system, such as a pyrimidine (B1678525) ring. rsc.orgrsc.org In these cases, a different nucleophile (e.g., a phenoxide) displaces the methylsulfone group. While not a direct synthesis of the sulfone, this reactivity highlights the powerful electron-withdrawing nature of the sulfonyl moiety.

The mechanism of these reactions typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.govnih.gov

Regioselectivity and Chemoselectivity Considerations in Sulfone Synthesis

Achieving high levels of regioselectivity and chemoselectivity is paramount in the synthesis of specific sulfone isomers like this compound.

Regioselectivity refers to the control of the position of the chemical bond formation. In SNAr reactions, the regiochemistry is dictated by the positions of the electron-withdrawing activating groups relative to the leaving group; substitution occurs preferentially at the carbon bearing the leaving group when EWGs are at the ortho and/or para positions. libretexts.org For syntheses starting from substituted aromatic rings, the inherent directing effects of the existing substituents determine the position of incoming groups.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. This is a critical consideration in several sulfone synthesis methods:

Oxidation of Sulfides: As previously mentioned, the oxidation of an aryl methyl sulfide can yield either the corresponding sulfoxide or the sulfone. researchgate.net Selective formation of the sulfone requires conditions that are vigorous enough to oxidize the sulfoxide intermediate but not so harsh that they affect other functional groups in the molecule. This can be controlled by the choice of oxidant, stoichiometry, and temperature. researchgate.netacs.org

Multi-component Reactions: In reactions involving SO2 surrogates, chemoselectivity is key. For example, in the one-pot reaction with DABSO, an organometallic reagent, and an electrophile, the organometallic reagent must react selectively with DABSO to form the sulfinate, which must then react selectively with the added electrophile. organic-chemistry.org

Late-Stage Functionalization of Complex Molecular Architectures using Sulfone Precursors

The sulfonyl group is a valuable functional handle in medicinal and materials chemistry. Modern synthetic methods that are mild and exhibit broad functional group tolerance are particularly well-suited for the late-stage functionalization of complex molecules, such as natural products or drug candidates. latrobe.edu.aursc.org

Late-stage functionalization refers to the introduction of a functional group in one of the final steps of a synthesis. This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The mild conditions of photoredox catalysis and the use of well-behaved SO2 surrogates are particularly advantageous for this purpose. rsc.org For instance, a complex molecule containing an aryl halide or boronic acid can be converted to the corresponding aryl methyl sulfone in a final step without degrading the rest of the molecular architecture. latrobe.edu.aursc.org This demonstrates the robustness and synthetic utility of these advanced methodologies in modern organic chemistry.

Reactivity and Transformative Chemistry of 3 Chlorophenylmethylsulfone

3-Chlorophenylmethylsulfone as a Versatile Synthetic Building Block in Organic Synthesis

Aryl sulfones, including this compound, are recognized as versatile building blocks in organic synthesis due to their ability to act as "chemical chameleons." libretexts.org This dual reactivity allows them to function as either nucleophiles or electrophiles depending on the reaction conditions. The sulfonyl group can stabilize an adjacent carbanion, facilitating nucleophilic attack, or it can act as a leaving group in the presence of a suitable nucleophile. libretexts.org This versatility makes sulfones valuable 1,1-dipole synthons, capable of forming two bonds at the same carbon atom. libretexts.org

The utility of this compound as a building block is exemplified in its potential application in multi-step syntheses. For instance, the sequential base-mediated α-alkylation followed by a cobalt-photoredox-catalyzed allylic substitution of allyl sulfones demonstrates a powerful strategy for constructing complex molecules. libretexts.org While this specific example uses an allyl sulfone, the underlying principles of α-functionalization and subsequent sulfone displacement are applicable to this compound.

Furthermore, the development of new, eco-friendly methods for the synthesis of trazodone (B27368) analogues highlights the use of 3-chlorophenyl derivatives in the construction of biologically active molecules. mdpi.com In one such synthesis, a microwave-assisted reductive alkylation was employed to produce 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride with yields ranging from 51-69%. mdpi.com While this example does not directly start from this compound, it underscores the importance of the 3-chlorophenyl moiety as a key structural component in medicinal chemistry, suggesting the potential for this compound to serve as a precursor to similar valuable compounds.

Table 1: Examples of Reactions Showcasing the Versatility of Aryl Sulfones

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Microwave-assisted Reductive Alkylation | Arylpiperazine, NaBH(OAc)₃, CH₂Cl₂, microwave | N-Arylpiperazinylhexyl derivative | 69 |

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur (C-S) bond in aryl sulfones, while generally stable, can be activated and cleaved under specific conditions, often mediated by transition metals. This area of research has gained significant attention as it offers an alternative to traditional cross-coupling reactions that typically rely on organohalides. nih.gov The activation of the C-S bond opens up avenues for the construction of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the cleavage of C-S bonds. Various transition metals, including palladium, nickel, and copper, have been shown to be effective in mediating these transformations. semanticscholar.orglnpu.edu.cnnih.gov These reactions typically involve the oxidative addition of the C-S bond to a low-valent metal center, followed by subsequent reductive elimination to form the desired product. The development of these methods has expanded the toolbox of synthetic chemists, allowing for the use of readily available organosulfur compounds as coupling partners.

While much of the research has focused on transition metal catalysis, transition-metal-free methods for C-S bond cleavage have also been developed. mdpi.commdpi.com These approaches often utilize strong bases, organolithium reagents, or photochemical methods to effect the cleavage of the C-S bond. Although less common, these methods can offer advantages in terms of cost and sustainability.

Table 2: General Approaches for Carbon-Sulfur Bond Cleavage in Aryl Sulfones

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Transition Metal Catalysis | Palladium, Nickel, Copper complexes | High efficiency, broad substrate scope |

| Transition-Metal-Free | Strong bases, Organolithium reagents | Avoids use of expensive metals |

Derivatization of the Aromatic Ring System of Chlorophenylmethylsulfones

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing chloro and methylsulfonyl substituents play a crucial role in determining the regioselectivity of these reactions. Both the chlorine atom and the methylsulfonyl group are deactivating and meta-directing.

Nitration is a common method for the derivatization of aromatic rings. In a study on the nitration of a structurally similar compound, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, a mixture of fuming nitric acid and concentrated sulfuric acid was used to introduce a nitro group onto the chlorophenyl ring. researchgate.netresearchgate.net This reaction yielded the corresponding nitro derivative in a moderate yield of 49.74%. researchgate.netresearchgate.net This suggests that nitration of this compound would likely occur, with the nitro group being directed to the positions meta to both the chlorine and the methylsulfonyl group. Other nitrating agents, such as silver nitrate-N-bromosuccinimide and cerium ammonium (B1175870) nitrate, were found to be ineffective in this particular case. researchgate.netresearchgate.net

Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.orgmdpi.com The acylation of this compound would be expected to yield a ketone, with the acyl group being introduced at a position meta to the existing substituents. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome of the reaction.

Table 3: Electrophilic Aromatic Substitution of a 3-(4-chlorophenyl) Derivative

| Reaction | Reagents and Conditions | Product | Yield (%) |

|---|

Reactivity of the Methyl Sulfone Moiety

The methyl group of this compound is rendered acidic by the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for the deprotonation of the methyl group by a strong base to form an α-sulfonyl carbanion. These carbanions are valuable nucleophilic intermediates in organic synthesis.

The generation of α-sulfonyl carbanions from methyl sulfones and their subsequent reaction with various electrophiles is a well-established synthetic strategy. For example, the reaction of lithiated chloromethyl phenyl sulfone with α,β-unsaturated esters, nitriles, and ketones has been shown to produce cyclopropane (B1198618) derivatives. researchgate.net Similarly, highly enantioselective reactions of α-sulfonyl carbanions derived from trifluoromethyl sulfones with aldehydes have been reported. researchgate.net These examples demonstrate the potential of the carbanion derived from this compound to participate in a variety of carbon-carbon bond-forming reactions.

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes that utilizes α-sulfonyl carbanions. nih.govnih.govglpbio.comnih.govresearchgate.net In this reaction, an α-sulfonyl carbanion adds to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. Subsequent elimination of the sulfonyl group leads to the formation of an alkene. The stereoselectivity of the olefination can often be controlled to favor the formation of the E-alkene. nih.gov The methyl group of this compound could potentially be functionalized to a suitable precursor for a Julia-Kocienski reaction.

Table 4: Reactivity of α-Sulfonyl Carbanions

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Michael Addition | α,β-Unsaturated esters/ketones | Cyclopropanes, Cyclopentanes |

| Aldol-type Addition | Aldehydes | β-Hydroxy sulfones |

Radical Cascade Reactions and Sulfone Transformations

Aryl sulfones can participate in radical reactions, offering alternative pathways for their transformation. Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of synthetic transformations. nih.govresearchgate.netrsc.orgnih.govorganic-chemistry.org

The photoredox-catalyzed synthesis of 3-sulfonylated pyrrolin-2-ones through a tandem sulfonylation-cyclization of 1,5-dienes illustrates the potential for radical cascade reactions involving sulfonyl groups. nih.gov In this process, a sulfonyl radical is generated and adds to a diene, initiating a cyclization cascade to form a heterocyclic product. While this example uses a tosyl group, it highlights the general principle of using sulfonyl-containing compounds in radical cyclizations.

Furthermore, visible-light-induced radical addition-elimination reactions of sulfonyl chlorides with allyl bromides provide a route to allylic sulfones. organic-chemistry.org This method proceeds through the generation of a sulfonyl radical via a single electron transfer process. These examples suggest that this compound could potentially serve as a precursor to a sulfonyl radical under photoredox conditions, which could then engage in various radical addition and cascade reactions.

The development of three-component reactions involving radical intermediates has also expanded the synthetic utility of sulfones. For instance, an organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes has been reported. rsc.org This reaction allows for the simultaneous installation of a sulfonyl group and a pyridine (B92270) ring across a double bond. Such multicomponent reactions offer a highly efficient approach to the rapid construction of complex molecules.

Table 5: Examples of Radical Reactions Involving Sulfonyl Groups

| Reaction Type | Catalyst/Conditions | Key Transformation |

|---|---|---|

| Tandem Sulfonylation-Cyclization | Photoredox catalyst, visible light | Formation of 3-sulfonylated pyrrolin-2-ones |

| Radical Addition-Elimination | Photoredox catalyst, visible light | Synthesis of allylic sulfones |

Mechanistic Investigations into Chemical Reactions Involving 3 Chlorophenylmethylsulfone

Elucidation of Elementary Reaction Steps and Intermediates

A common reaction pathway for sulfones is their synthesis via the oxidation of the corresponding thioethers (sulfides). This process involves at least two elementary steps with a sulfoxide (B87167) as a key intermediate. For 3-Chlorophenylmethylsulfone, the pathway would be:

Oxidation to Sulfoxide: The initial step is the oxidation of 3-chlorophenyl methyl sulfide (B99878). This bimolecular process involves the sulfide and an oxidizing agent (e.g., hydrogen peroxide, H₂O₂).

3-ClC₆H₄SCH₃ + [O] → 3-ClC₆H₄S(O)CH₃

Oxidation to Sulfone: The intermediate, 3-chlorophenyl methyl sulfoxide, undergoes a second oxidation step to yield the final sulfone product.

3-ClC₆H₄S(O)CH₃ + [O] → 3-ClC₆H₄SO₂CH₃

Conversely, reactions involving the cleavage of the C-S bond in this compound can also occur through distinct elementary steps. For instance, reductive desulfonylation can proceed via single-electron transfer, leading to the formation of radical and anionic intermediates. rsc.org A key intermediate in this process is the radical anion of the sulfone, [3-ClC₆H₄SO₂CH₃]•⁻, which subsequently fragments.

In reactions like the Pummerer reaction, which involves sulfoxides, activation with an electrophile leads to a sulfonium intermediate. acs.org While this is more characteristic of sulfoxides, related pathways can be envisioned for activated sulfones under specific conditions, leading to various transient species.

The table below summarizes the key species involved in the formation and transformation of this compound.

| Species Type | Chemical Formula/Name | Role in Reaction |

| Reactant | 3-Chlorophenyl methyl sulfide | Precursor for oxidation |

| Intermediate | 3-Chlorophenyl methyl sulfoxide | Intermediate in oxidation to sulfone |

| Reactant | This compound | Starting material for cleavage reactions |

| Intermediate | [3-ClC₆H₄SO₂CH₃]•⁻ | Radical anion in reductive processes |

| Intermediate | •CH₃ | Methyl radical formed after C-S bond cleavage |

| Product | 3-Chlorobenzenesulfinate anion | Formed after C-S bond cleavage |

Role of Radical Pathways and Single-Electron Transfer Processes

Radical pathways play a significant role in the chemistry of sulfones, including this compound. These pathways are often initiated by a single-electron transfer (SET) event, where the sulfone accepts an electron from a reductant. rsc.org This SET process is a powerful method for generating carbon-centered radicals. rsc.org

The general mechanism for SET-induced cleavage of a sulfone like this compound is as follows:

Single-Electron Transfer (SET): The sulfone molecule accepts a single electron from a reducing agent (e.g., a metal like zinc or a photoredox catalyst) to form a radical anion intermediate. rsc.org

3-ClC₆H₄SO₂CH₃ + e⁻ → [3-ClC₆H₄SO₂CH₃]•⁻

Fragmentation: This radical anion is unstable and rapidly fragments, cleaving one of the carbon-sulfur bonds. In the case of this compound, cleavage of the S-CH₃ bond generates a methyl radical and a 3-chlorobenzenesulfinate anion.

[3-ClC₆H₄SO₂CH₃]•⁻ → 3-ClC₆H₄SO₂⁻ + •CH₃

The generated methyl radical is a highly reactive species that can participate in subsequent reactions, such as addition to electron-deficient olefins (Giese reaction) or other radical-mediated transformations. rsc.org The feasibility of the initial SET step is related to the reduction potential of the sulfone. rsc.org

Recent advances in photoredox catalysis have provided new methods for generating sulfonyl radicals from sulfone derivatives, which can then be used in various cross-coupling reactions. acs.org While these studies often use sulfone precursors like sulfonyl chlorides or tetrazoles, the underlying principle of generating radical species from sulfonyl groups is central. acs.org The involvement of radical intermediates allows for the formation of C-C and C-S bonds under mild conditions, highlighting the importance of radical pathways in modern synthetic chemistry involving sulfones. nih.gov

Transition State Characterization and Reaction Energy Profiles

The progression of a chemical reaction from reactants to products can be visualized using a reaction energy profile, which plots potential energy against the reaction coordinate. Key points on this profile include reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction pathway for an elementary step, representing an unstable configuration of atoms that must be achieved for the reaction to proceed.

For the formation of a sulfone like this compound via oxidation of the corresponding sulfide, the reaction energy profile would show two distinct peaks, corresponding to the two successive oxidation steps. Each peak represents a transition state. The valley between the peaks corresponds to the energy of the sulfoxide intermediate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing these transient structures and calculating their energies. researchgate.net For a related reaction, the Menshutkin reaction between methyl chloride and trimethylamine, DFT calculations have been used to model the geometry of the transition state, including bond lengths and angles, showing how bonds are partially formed and broken. nih.gov Similar principles apply to the reactions of this compound.

A hypothetical reaction energy profile for the two-step oxidation of 3-chlorophenyl methyl sulfide is depicted below.

Hypothetical Reaction Energy Profile Reactants (Sulfide + Oxidant) → TS1 → Intermediate (Sulfoxide) → TS2 → Products (Sulfone)

TS1: Transition state for the first oxidation step.

TS2: Transition state for the second oxidation step.

The stability of sulfone-based compounds has also been investigated using DFT to understand their high oxidation stability in applications like electrolytes. acs.org These studies calculate oxidation potentials and analyze how the molecular structure influences stability, providing insights relevant to the energy profiles of reactions involving this compound.

Kinetic Analysis of Sulfone Formation and Transformation Reactions

Kinetic analysis focuses on the rates of chemical reactions, providing further insight into the reaction mechanism. This involves determining how the concentration of reactants, catalysts, and temperature affects the speed at which products are formed.

For the two-step oxidation of a sulfide to a sulfone, either the first or the second oxidation could be rate-limiting, depending on the specific substrate and conditions. If the first step (sulfide to sulfoxide) is slower, the reaction rate will be primarily dependent on the concentration of the sulfide. If the second step (sulfoxide to sulfone) is the bottleneck, the rate will depend on the concentration of the sulfoxide intermediate.

In many chemical processes, diffusion can also be a rate-limiting factor, especially in solid-state or heterogeneous reactions. taylorandfrancis.com For reactions in solution, the rate is typically limited by the kinetics of a specific chemical transformation. taylorandfrancis.com For example, in nucleophilic substitution reactions, the mechanism can be unimolecular (SN1) or bimolecular (SN2), with the rate-limiting step being the formation of a carbocation in the former and the bimolecular collision in the latter. wikipedia.org

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. chemguide.co.uk In the synthesis of sulfones, various catalysts are employed to improve reaction rates and yields.

Catalytic Oxidation: The oxidation of sulfides to sulfones is often catalyzed by metal complexes or other promoters.

Niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide, while tantalum carbide under similar conditions selectively produces sulfoxides. organic-chemistry.org

Silica-based tungstate catalysts can facilitate the selective oxidation of sulfides to either sulfoxides or sulfones at room temperature, with the outcome controlled by the stoichiometry of the oxidant (H₂O₂). organic-chemistry.org

The choice of reagent is also critical. Stronger oxidizing agents will generally lead to faster reaction rates. The solvent can also play a significant role; polar solvents can stabilize charged transition states and intermediates, thereby increasing the reaction rate compared to nonpolar solvents. nih.gov For instance, studies on the synthesis of 1,3,5-triphenylbenzenes have utilized superacid-activated clays (B1170129) as catalysts to promote condensation reactions, demonstrating how acidic catalysts can significantly influence reaction outcomes. researchgate.net

The table below provides examples of catalytic systems used for sulfone synthesis.

| Catalyst System | Oxidant | Selectivity/Features |

| Niobium Carbide | 30% H₂O₂ | Efficiently affords sulfones |

| Tantalum Carbide | 30% H₂O₂ | Selectively provides sulfoxides |

| Silica-based Tungstate | 30% H₂O₂ | Controllable oxidation to sulfoxide or sulfone |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Organocatalyst; selectivity depends on conditions |

| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Urea-H₂O₂ | Metal-free oxidation directly to sulfones |

Computational and Theoretical Studies of 3 Chlorophenylmethylsulfone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is a lack of specific peer-reviewed studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 3-Chlorophenylmethylsulfone. Such a study would typically involve the calculation of various molecular properties to understand its chemical behavior.

A hypothetical DFT analysis would likely focus on the following:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Without specific research, any data presented in a table would be purely illustrative.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. However, there are no specific studies found that model the reaction mechanisms and pathways involving this compound.

A computational investigation in this area would typically involve:

Transition State Searching: Identifying the transition state structures for potential reactions, such as nucleophilic substitution or oxidation.

Activation Energy Barriers: Calculating the energy barriers for these reactions to determine the most likely reaction pathways.

Prediction of Spectroscopic Properties for Mechanistic Validation

The prediction of spectroscopic properties through computational methods is a valuable technique for validating proposed reaction mechanisms and identifying unknown compounds. There is no available literature that presents predicted spectroscopic data for this compound.

A computational study would typically predict:

Infrared (IR) Spectra: Calculation of vibrational frequencies to predict the major peaks in the IR spectrum, which correspond to the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C NMR chemical shifts to aid in the structural elucidation of the molecule and its potential reaction products.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| Key IR Frequencies (cm-1) | Data not available |

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Conformational Analysis and Molecular Interactions

A comprehensive conformational analysis of this compound has not been reported in the scientific literature. Such an analysis would be crucial for understanding its three-dimensional structure and how it interacts with other molecules.

A computational conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating the rotatable bonds (e.g., the C-S and S-C bonds) to identify the low-energy conformers.

Geometric Optimization: Full optimization of the identified conformers to determine their relative stabilities.

Intermolecular Interaction Studies: Modeling how the molecule might interact with solvents or other reactants through non-covalent interactions like hydrogen bonding or van der Waals forces.

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 3 Chlorophenylmethylsulfone

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular formulas by providing highly accurate mass measurements. nih.govresearchgate.net For 3-Chlorophenylmethylsulfone (C₇H₇ClO₂S), HRMS analysis would yield an exact mass measurement, allowing for the verification of its elemental composition with a high degree of confidence and distinguishing it from other potential isomers. This technique is frequently operated in data-independent acquisition (DIA) modes, which enables the collection of extensive data sets for retrospective analysis. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is employed for detailed structural elucidation and the identification of intermediates in reaction mixtures. wikipedia.orgnih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.comyoutube.com This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. Analysis of reaction mixtures by MS/MS can help identify transient intermediates by targeting their predicted masses and observing their characteristic fragmentation.

Table 1: Predicted HRMS Data and MS/MS Fragmentation for this compound

| Parameter | Expected Value/Fragment | Description |

|---|---|---|

| Molecular Formula | C₇H₇ClO₂S | Elemental composition of this compound. |

| Calculated Exact Mass | 190.9855 | The theoretical monoisotopic mass used for HRMS confirmation. |

| Precursor Ion (M+H)⁺ | m/z 191.9928 | The protonated molecule observed in positive ion mode ESI-HRMS. |

| Major Predicted Fragment 1 | m/z 127.0000 | Loss of SO₂CH₃ from the precursor ion, corresponding to the chlorophenyl cation. |

| Major Predicted Fragment 2 | m/z 111.0000 | Loss of the methylsulfonyl group (SO₂CH₃), corresponding to the chlorophenyl radical cation. |

| Major Predicted Fragment 3 | m/z 79.0000 | Represents the methylsulfonyl cation (CH₃SO₂⁺). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides fundamental insights into molecular structure and reaction dynamics. nih.gov For this compound, ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environments, connectivity, and number of protons and carbon atoms.

Mechanistic studies can be performed by acquiring NMR spectra at various time intervals during a reaction. nih.gov This allows for the observation of the depletion of starting materials and the formation of products, as well as the potential detection of reaction intermediates. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive proton-proton and proton-carbon connectivities, which is crucial for confirming the regiochemistry of the chlorine substituent on the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Description |

|---|---|---|---|---|

| -SO₂CH₃ | ¹H NMR | ~3.0-3.2 | Singlet (s) | Three equivalent protons of the methyl group. |

| Aromatic-H | ¹H NMR | ~7.5-8.0 | Multiplet (m) | Four protons on the substituted phenyl ring. |

| -SO₂CH₃ | ¹³C NMR | ~44.0 | - | Carbon of the methyl group. |

| Aromatic C-Cl | ¹³C NMR | ~135.0 | - | Carbon atom directly bonded to chlorine. |

| Aromatic C-H | ¹³C NMR | ~125.0-136.0 | - | Carbon atoms in the aromatic ring bonded to hydrogen. |

| Aromatic C-S | ¹³C NMR | ~140.0 | - | Carbon atom directly bonded to the sulfone group. |

Advanced Chromatographic Techniques (e.g., UHPLC-MS/MS, LC-MS) for Reaction Mixture Analysis

The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity for the analysis of complex reaction mixtures. nih.govresearchgate.net UHPLC utilizes columns with small particle sizes to achieve rapid separations with high resolution and efficiency, separating starting materials, intermediates, byproducts, and the final product. scispec.co.th

Following separation by UHPLC, the components are ionized and detected by the mass spectrometer. The use of MS/MS allows for the selective and sensitive quantification of each component, even at trace levels. researchgate.net This technique is invaluable for monitoring reaction progress, determining product purity, and identifying impurities. nih.gov The development of a UHPLC-MS/MS method would involve optimizing the chromatographic conditions (column, mobile phase, gradient) and MS/MS parameters (precursor/product ion transitions) for this compound and related species.

Table 3: Hypothetical UHPLC-MS/MS Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| UHPLC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Quantifier: 191.9 -> 127.0; Qualifier: 191.9 -> 111.0 |

In-situ and Real-time Reaction Monitoring (e.g., Pressurized Sample Infusion-Mass Spectrometry, Stopped-flow NMR)

In-situ and real-time monitoring techniques provide continuous data on a reaction as it occurs, offering a dynamic view of the process. Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) is a technique where a small, continuous stream of the reaction mixture is directly introduced into the ion source of a mass spectrometer. uvic.cauvic.ca This method allows for the real-time tracking of the concentrations of reactants, intermediates, and products without the need for quenching or sample workup. researchgate.net Applying PSI-MS to the synthesis of this compound would enable precise determination of reaction endpoints and provide data for detailed kinetic modeling.

For studying very rapid reaction kinetics, Stopped-flow NMR can be employed. This technique involves the rapid mixing of reactants followed by immediate introduction into an NMR spectrometer. Spectra are then acquired rapidly over time to monitor the fast chemical transformations that occur in the initial moments of the reaction.

Thermal Analysis for Kinetic Parameter Determination (e.g., Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the effect of heat on materials, providing information on thermal stability, phase transitions, and decomposition kinetics. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature, indicating its thermal stability. Acyclic aromatic sulfones are generally known to have high thermal stability, often decomposing at temperatures above 350 °C. acs.orgacs.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, detecting exothermic or endothermic events.

Differential Scanning Calorimetry (DSC) measures the heat flow required to maintain a sample at the same temperature as a reference. DSC is used to determine the melting point and enthalpy of fusion of this compound. acs.org

By performing these analyses at different heating rates, kinetic parameters such as activation energy (Ea) for decomposition can be calculated, providing quantitative data on the compound's thermal stability. nih.govnih.gov

Table 4: Information Obtainable from Thermal Analysis of this compound

| Technique | Primary Data Obtained | Derived Information |

|---|---|---|

| Thermogravimetry (TGA) | Mass loss vs. Temperature | Decomposition temperature, Thermal stability, Decomposition kinetics |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, Enthalpy of fusion, Glass transition temperature |

| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Phase transition temperatures (melting, crystallization) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com The resulting crystal structure would confirm the molecular conformation and reveal details about intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of molecules in the solid state. researchgate.net This information is crucial for understanding the compound's physical properties and for computational modeling studies. X-ray diffraction studies on similar diaryl sulfone structures have been successfully used to elucidate their complex three-dimensional arrangements. nih.gov

Table 5: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise position (x, y, z) of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule in the solid state. |

| Intermolecular Interactions | Details of how molecules are packed together in the crystal. |

Emerging Research Directions and Environmental Transformation Pathways for 3 Chlorophenylmethylsulfone

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of sulfones has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. nih.govnih.gov Key traditional methods include the oxidation of sulfides, Friedel-Crafts type reactions with sulfonyl chlorides, and the alkylation of sulfinate salts. nih.govthieme-connect.com The oxidation of the corresponding sulfide (B99878) (3-chlorophenylmethylsulfide) is a common route, but classical oxidants like peracids can be hazardous. nih.gov Similarly, Friedel-Crafts sulfonylation requires stoichiometric amounts of Lewis or Brønsted acids (e.g., AlCl₃, FeCl₃), leading to substantial waste streams. nih.govnih.gov

In line with the principles of green chemistry, research is actively pursuing more sustainable and efficient synthetic alternatives. unife.itjddhs.comresearchgate.net These efforts focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. jddhs.comresearchgate.netboehringer-ingelheim.com A major area of development is the use of cleaner oxidants for sulfide oxidation. Catalytic systems employing hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the terminal oxidant are preferred, as their primary byproduct is water. bohrium.com

Another green strategy is the adoption of alternative energy sources and reaction media. mdpi.com This includes microwave-assisted synthesis, which can accelerate reaction rates and improve yields, and the use of greener solvents like water, ethanol (B145695), or solvent-free systems to reduce reliance on volatile organic compounds. jddhs.commdpi.comrsc.org Electrochemical synthesis, where electrons act as a "clean reagent," offers a powerful and selective method for producing sulfones under mild conditions, further contributing to the greening of these processes. nih.gov

Table 1: Comparison of Traditional and Green Synthetic Approaches for Sulfones

| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Sustainability Advantage |

|---|---|---|---|

| Sulfide Oxidation | Use of stoichiometric peracids (e.g., m-CPBA) | Catalytic oxidation using H₂O₂ or O₂ bohrium.com | Water as the primary byproduct; reduced hazardous waste. |

| Sulfonylation | Friedel-Crafts reaction with stoichiometric AlCl₃ nih.gov | Use of recyclable solid acid catalysts; direct C-H sulfonylation bohrium.com | Catalyst reusability; improved atom economy. |

| Reaction Conditions | High temperatures; use of hazardous solvents (e.g., DMF) | Microwave-assisted synthesis; use of water or solvent-free conditions mdpi.comrsc.org | Reduced energy consumption and elimination of toxic solvents. |

| Overall Process | Multi-step processes with significant waste generation | Electrochemical synthesis; continuous flow processes nih.govjddhs.com | High selectivity, mild conditions, and reduced waste. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The exploration of novel catalytic systems is central to advancing the synthesis of 3-Chlorophenylmethylsulfone and related compounds. Modern catalysis aims to achieve high selectivity and efficiency under milder conditions. catalysis.ru For the key step of sulfide oxidation, a variety of advanced catalysts have been developed. These include metal-based catalysts like tantalum carbide and niobium carbide, which can selectively yield sulfoxides or sulfones depending on the metal used. organic-chemistry.org Recently, a perovskite oxide catalyst (SrMn₁-ₓRuₓO₃) has been shown to convert sulfides to sulfones with 99% selectivity at a low temperature of 30°C using molecular oxygen, operating through a Mars-van Krevelen mechanism. isct.ac.jp

Metal-free catalysis is also a significant area of research. Organocatalysts, such as 2,2,2-trifluoroacetophenone, can effectively promote the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org Catalyst-free approaches have also been demonstrated, where the choice of solvent dictates the reaction outcome; for instance, using oxone as the oxidant yields sulfoxides in ethanol and sulfones in water. rsc.org

Beyond oxidation, transition-metal-catalyzed cross-coupling reactions are being explored to construct the carbon-sulfur bonds of aryl sulfones. organic-chemistry.org Palladium and nickel-catalyzed reactions, such as Negishi-type arylations, allow for the direct coupling of aryl halides with sulfone-containing fragments, offering a versatile route to complex sulfone structures. organic-chemistry.org

Table 2: Examples of Catalytic Systems for Sulfone Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Features |

|---|---|---|---|

| Heterogeneous Metal Catalyst | Niobium Carbide (NbC) organic-chemistry.org | Sulfide Oxidation | Efficiently affords sulfones; catalyst can be recovered and reused. |

| Perovskite Oxide | SrMn₁-ₓRuₓO₃ isct.ac.jp | Sulfide Oxidation | High selectivity (99%) at low temperature (30°C) with O₂; durable and reusable. |

| Organocatalyst | 2,2,2-Trifluoroacetophenone organic-chemistry.org | Sulfide Oxidation | Metal-free; selective synthesis of sulfones with H₂O₂. |

| Transition Metal Complex | Palladium/XPhos organic-chemistry.org | Negishi Cross-Coupling | Forms C-C bonds adjacent to the sulfone group for α-arylation. |

| Biocatalyst | Fungal strains (e.g., Aspergillus ochraceus) orientjchem.org | Sulfide Oxidation | Environmentally benign; operates in aqueous media under mild conditions. |

Integration into Advanced Materials and Functional Molecules

The sulfonyl group is a critical functional moiety in materials science and medicinal chemistry due to its unique electronic and structural properties. nih.govwikipedia.org Polymers containing the sulfone group, known as polyarylene ether sulfones, are valuable engineering plastics known for their high strength, thermal stability, and resistance to oxidation and corrosion. wikipedia.orgdau.edu Precursors like bisphenol S and 4,4′-dichlorodiphenyl sulfone are used to create these high-performance materials. wikipedia.org The incorporation of structures similar to this compound into polymer backbones could be explored to tailor properties such as solubility, thermal behavior, and chemical resistance. dau.edu

Functionalization of polymers with sulfone or sulfonic acid groups can also impart specific properties. For instance, surface sulfonation of polymers can induce the nucleation of apatite, which is useful for creating bonelike apatite-polymer composites for biomedical applications. nih.gov Vinyl sulfones serve as effective cross-linking agents for creating novel cyclodextrin-based polymeric materials used as sorbents. mdpi.com

Furthermore, the integration of sulfone functionalities into cage-like silsesquioxane (POSS) frameworks has been shown to enhance the antimicrobial efficacy of the resulting hybrid materials. acs.org The rigid, lipophilic POSS core helps the molecule interact with and disrupt microbial membranes. acs.org This suggests a potential application pathway for derivatives of this compound in the development of new antimicrobial coatings or therapies.

Investigation of Environmental Degradation Pathways and Mechanisms

Organosulfur compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources. britannica.comwikipedia.orgepa.gov Understanding the environmental fate of synthetic compounds like this compound is crucial for assessing their persistence and potential impact. Degradation can occur through photolytic, microbial, and chemical processes.

In the upper layers of soil and water, photolytic degradation can be a significant transformation pathway for aromatic compounds. This process can occur through direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. For related sulfonamide compounds, studies have shown that both direct and indirect photodegradation contribute to their transformation on soil surfaces. fz-juelich.de The presence of atmospheric ozone can also lead to significant mineralization, even in the absence of light. fz-juelich.de For this compound, the aromatic ring is susceptible to photochemical attack, which could lead to hydroxylation, ring cleavage, or dechlorination, initiating its breakdown in the environment.

Microorganisms play a vital role in the biogeochemical sulfur cycle and are capable of metabolizing a wide range of organosulfur compounds. nih.govnih.gov Many bacteria can utilize sulfonates as a source of sulfur for growth. nih.govmanchester.ac.uk The breakdown of aryl sulfones like this compound would likely involve several enzymatic steps. A key initial step is often the cleavage of the carbon-sulfur bond, a process catalyzed by enzymes such as monooxygenases or, in anaerobic bacteria, glycyl radical enzymes. nih.govnih.gov

Once the sulfonate group is cleaved, it is released as sulfite (B76179), which is then oxidized to sulfate (B86663) and assimilated by the cell. exeter.ac.uk The remaining aromatic portion, now a chlorinated phenol (B47542) or related compound, would be further degraded through established pathways for aromatic compound metabolism, typically involving ring-hydroxylating dioxygenases that open the aromatic ring, leading to intermediates that can enter central metabolic pathways. exeter.ac.uk The alkyl side chain can also be a point of attack, with initial oxidation of the methyl group.

Table 3: Potential Microbial Degradation Reactions for this compound

| Reaction Type | Description | Enzyme Class Involved (Examples) |

|---|---|---|

| Desulfonation | Cleavage of the C-S bond to release the sulfonate group. nih.govexeter.ac.uk | FMNH₂-dependent monooxygenases; Glycyl radical enzymes (anaerobic). nih.govnih.gov |

| Aromatic Ring Hydroxylation | Introduction of hydroxyl groups onto the chlorophenyl ring, a prerequisite for ring cleavage. | Dioxygenases, Monooxygenases. |

| Aromatic Ring Cleavage | Opening of the aromatic ring to form aliphatic intermediates. exeter.ac.uk | Dioxygenases (ortho- or meta-cleavage). exeter.ac.uk |

| Reductive Dechlorination | Removal of the chlorine atom from the aromatic ring, often under anaerobic conditions. | Reductive dehalogenases. |

| Methyl Group Oxidation | Oxidation of the methyl group to an alcohol, aldehyde, and then a carboxylic acid. | Monooxygenases, Dehydrogenases. |

The sulfone functional group is generally stable and resistant to chemical hydrolysis under typical environmental pH and temperature conditions. chempedia.info Therefore, hydrolysis of the sulfonyl group itself is not considered a primary degradation pathway. However, other parts of the this compound molecule can be susceptible to chemical transformation.

Strong oxidizing agents found in the environment, such as hydroxyl radicals, can attack the aromatic ring or the methyl group. This can lead to hydroxylation of the ring or oxidation of the methyl group. In engineered water treatment systems, advanced oxidation processes are designed to generate these highly reactive species to break down persistent organic pollutants. researchgate.net While the sulfone group is an oxidation product of sulfides, further oxidation under aggressive environmental conditions could potentially contribute to the slow degradation of the molecule, primarily by targeting the carbon-based substituents. chempedia.infomdpi.com

Q & A

Q. What are the standard synthetic routes for 3-chlorophenylmethylsulfone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation or oxidation steps. For example, analogous sulfones are synthesized via nucleophilic substitution of sulfonyl chlorides with methyl groups or oxidation of sulfides using oxidizing agents like hydrogen peroxide . Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity. For instance, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove byproducts .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, with characteristic peaks for sulfone groups (-SO₂-) appearing at δ 3.5–4.0 ppm for methylsulfonyl protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) assesses purity (>95% is typical for research-grade material) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure. Sulfones can hydrolyze to sulfonic acids under humid conditions, necessitating anhydrous storage . Emergency protocols should include immediate flushing with water for spills and ethanol for solvent-mediated decontamination .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what techniques quantify these interactions?

- Methodological Answer : The sulfone group acts as a hydrogen-bond acceptor, enabling interactions with enzymes or receptors. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding affinities (Kd values). For example, sulfone derivatives exhibit competitive inhibition in cytochrome P450 assays, requiring Michaelis-Menten kinetic analysis to determine IC50 .

Q. How should researchers address contradictions in reported reactivity data for sulfone derivatives like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or catalytic impurities. Systematic replication under controlled conditions (e.g., inert atmosphere, reagent-grade solvents) is advised. For example, conflicting oxidation rates may be resolved by comparing reaction profiles using Differential Scanning Calorimetry (DSC) to monitor exothermicity . Cross-validation with computational models (DFT for transition states) can clarify mechanistic ambiguities .

Q. What role does this compound play in designing pharmaceutical intermediates or prodrugs?

- Methodological Answer : The methylsulfonyl group enhances metabolic stability and bioavailability. In prodrug design, it can serve as a leaving group in enzyme-triggered activation. For instance, sulfone-containing analogs of COX-2 inhibitors show improved selectivity when tested in vitro using HEK293 cell lines transfected with target enzymes .

Q. How can this compound be functionalized for material science applications, such as polymer synthesis?

- Methodological Answer : Radical-initiated copolymerization with styrene or acrylates generates sulfone-containing polymers with high thermal stability. Gel Permeation Chromatography (GPC) confirms molecular weight distributions, while Thermogravimetric Analysis (TGA) assesses decomposition thresholds (>300°C for most sulfone polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.